molecular formula C14H14N2O3 B4694488 N-(3,5-dimethoxyphenyl)nicotinamide

N-(3,5-dimethoxyphenyl)nicotinamide

Cat. No.: B4694488
M. Wt: 258.27 g/mol
InChI Key: NMCNFBHXLVAJFN-UHFFFAOYSA-N
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Description

Contextualizing Nicotinamide (B372718) Derivatives in Drug Discovery

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). wikipedia.orgdrugbank.com NAD is a critical player in cellular metabolism, participating in a vast array of redox reactions essential for energy production. mdpi.comgoogle.com Beyond its role as a vitamin, nicotinamide and its derivatives have demonstrated a wide range of pharmacological effects, making them a fertile ground for drug discovery.

The therapeutic potential of nicotinamide derivatives spans various disease areas. They have been investigated for their roles in:

Cancer Therapy: Certain nicotinamide derivatives have been explored as anti-cancer agents. For instance, they can inhibit enzymes like poly(ADP-ribose) polymerases (PARP-1), which are involved in DNA repair, a process often exploited by cancer cells. wikipedia.org Additionally, some derivatives have shown anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow. nih.govnih.gov

Neurodegenerative Diseases: The role of nicotinamide in neuronal health has prompted research into its derivatives for conditions like Huntington's disease. Studies suggest that nicotinamide can offer neuroprotection by mitigating oxidative stress and mitochondrial dysfunction. nih.gov

Inflammatory Conditions: Nicotinamide possesses anti-inflammatory properties, and its derivatives are being investigated as potential treatments for skin conditions like acne and for their ability to modulate inflammatory pathways. wikipedia.orgnih.govmdpi.com

Metabolic Disorders: As a precursor to NAD+, nicotinamide and its derivatives, such as nicotinamide riboside (NR), are being studied for their potential to improve metabolic health. nih.govnih.gov Clinical trials have explored the use of NR in conditions like peripheral artery disease. nih.gov

The versatility of the nicotinamide scaffold allows for extensive chemical modification, leading to the synthesis of a vast library of derivatives with tailored properties and biological activities. This chemical tractability, combined with a generally favorable safety profile for nicotinamide itself, makes this class of compounds highly attractive for medicinal chemists. wikipedia.org

Rationale for Investigating N-(3,5-dimethoxyphenyl)nicotinamide and Related Aryl Nicotinamides

The specific focus on this compound and other aryl nicotinamides stems from the recognized importance of the aryl group in modulating the biological activity of drug molecules. The attachment of an aryl group, in this case, a 3,5-dimethoxyphenyl ring, to the nicotinamide core can significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

The rationale for investigating these compounds is multi-faceted:

Structural Analogy to Known Bioactive Molecules: The N-arylbenzamide and related structures are present in various compounds known to inhibit specific biological targets. For example, N-arylbenzamides have been developed as inhibitors of STAT3 dimerization, a process implicated in cancer. nih.gov The structural similarity of aryl nicotinamides to these known inhibitors provides a logical starting point for discovering new therapeutic agents.

Potential for Enhanced Target Affinity and Selectivity: The dimethoxyphenyl group can form specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the binding pockets of enzymes or receptors. This can lead to enhanced potency and selectivity for the desired biological target. The O-demethylation of aryl methyl ethers is a known reaction, suggesting that the methoxy (B1213986) groups could also be sites of metabolic activity, influencing the compound's pharmacokinetic profile. acs.orgacs.org

Modulation of Pharmacokinetic Properties: The addition of the aryl moiety can impact how the compound is absorbed, distributed, metabolized, and excreted (ADME). Medicinal chemists systematically synthesize and evaluate analogs with different aryl substitutions to optimize these properties for better in vivo performance. Studies on related structures, like N-alkylphenyl-3,5-dinitrobenzamide analogs, have shown that such modifications can lead to acceptable safety, stability, and bioavailability. rsc.org

Exploring Structure-Activity Relationships (SAR): By synthesizing and testing a series of related aryl nicotinamides, researchers can establish clear structure-activity relationships. This systematic approach allows for the identification of key structural features responsible for the observed biological effects, guiding the design of more potent and effective drug candidates.

Historical Development and Evolution of Nicotinamide-Based Chemotypes

The journey of nicotinamide from a simple vitamin to a versatile drug scaffold has a rich history.

Early Discoveries: Nicotinic acid was first synthesized in 1867. news-medical.net However, its biological significance remained unknown until the early 20th century. In 1937, Conrad Elvehjem discovered that nicotinamide could cure pellagra, a disease caused by niacin deficiency. news-medical.netaboutnad.com This discovery led to the fortification of grains with nicotinic acid or nicotinamide to prevent this nutritional disorder. news-medical.net

Expansion into Pharmacology: In the mid-20th century, researchers began to explore the broader pharmacological effects of nicotinamide beyond its role as a vitamin. Paul O'Hollaren reported on the use of diphosphopyridine nucleotide (now known as NAD) in addiction therapy in 1961. nutritionassisteddetox.com

The Rise of Nicotinamide Derivatives: The late 20th and early 21st centuries saw a surge in the development of nicotinamide derivatives. The discovery that nicotinamide riboside (NR) is a precursor to NAD+ opened up new avenues for research into aging and metabolic diseases. mdpi.comnih.gov The development of synthetic methodologies to create a wide array of nicotinamide derivatives has been crucial. nih.gov This has allowed for the exploration of their potential in treating a variety of conditions, from cancer to neurodegeneration. google.comcancer.govclinicaltrials.gov

The evolution of nicotinamide-based chemotypes reflects a broader trend in drug discovery, where natural products and essential nutrients serve as starting points for the development of novel therapeutics with improved properties and expanded clinical applications.

Research Findings on Nicotinamide Derivatives

Derivative ClassKey Research FindingsPotential Therapeutic Applications
General Nicotinamides Inhibition of PARP-1, anti-inflammatory effects, neuroprotective properties. wikipedia.orgnih.govmdpi.comCancer, inflammatory skin conditions, neurodegenerative diseases. wikipedia.orgnih.govmdpi.com
Nicotinamide Riboside (NR) Increases NAD+ levels, improves mitochondrial function. nih.govnih.govPeripheral artery disease, metabolic disorders, age-related conditions. nih.govnih.gov
Aryl Nicotinamides Potential for enhanced target affinity and selectivity due to the aryl group. nih.govrsc.orgCancer, and other diseases depending on the specific target. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-6-11(7-13(8-12)19-2)16-14(17)10-4-3-5-15-9-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNFBHXLVAJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Analog Design

Methodologies for the Chemical Synthesis of N-(3,5-dimethoxyphenyl)nicotinamide

The primary method for synthesizing this compound involves the formation of an amide bond between nicotinic acid and 3,5-dimethoxyaniline (B133145). This transformation can be achieved through several standard peptide coupling protocols or by using an activated form of nicotinic acid.

The synthesis of the target compound fundamentally relies on two key precursors: a nicotinic acid derivative and 3,5-dimethoxyaniline. Nicotinic acid, also known as vitamin B3, and 3,5-dimethoxyaniline are commercially available starting materials.

The core functional group transformation is the creation of an amide bond. The most direct approach involves activating the carboxylic acid group of nicotinic acid to make it more susceptible to nucleophilic attack by the amino group of 3,5-dimethoxyaniline. A common strategy is the conversion of nicotinic acid to nicotinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with the aniline (B41778).

Alternatively, various coupling agents can be used to facilitate the amide bond formation directly from the carboxylic acid, avoiding the isolation of the often-sensitive acyl chloride.

The specific conditions for the synthesis of this compound are chosen to maximize yield and purity. When using the nicotinoyl chloride route, the reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (B92270) at temperatures ranging from 0 °C to room temperature. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.

For direct coupling methods, a variety of reagents and conditions can be employed. These in situ activation methods are prevalent in modern organic synthesis. Optimization involves screening different coupling agents, solvents, and bases to find the most efficient system.

Table 1: Common Reaction Conditions for Amide Coupling

Coupling AgentAdditiveSolventBaseTypical Temperature
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)DMF, DCMTriethylamine (TEA)0 °C to RT
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or DMAPDMF, DCMDIPEA (N,N-Diisopropylethylamine)0 °C to RT
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDMFDIPEA, CollidineRT
SOCl₂ (Thionyl Chloride)NoneDCM, ToluenePyridine, TEA0 °C to reflux

Optimization protocols also focus on the stoichiometry of the reactants. Using a slight excess of the aniline or the coupling agent can drive the reaction to completion. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Once the reaction is complete, the crude this compound must be isolated and purified. The specific technique depends on the synthetic route used.

If the reaction is performed in a non-aqueous solvent, a typical workup involves:

Aqueous Washing: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted nicotinic acid and acidic byproducts, and finally with brine to remove residual water-soluble components.

Drying and Evaporation: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

A patented process for purifying nicotinamide (B372718) from its common impurity, nicotinic acid, involves suspending the mixture in a hydrocarbon solvent like benzene (B151609) and adding an amine such as morpholine. google.com The amine reacts with the nicotinic acid to form a salt that is soluble in the solvent, while the pure nicotinamide remains as an undissolved solid and can be recovered by filtration. google.com

For final purification, one of the following methods is commonly used:

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: The crude product is passed through a silica (B1680970) gel column, eluting with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of increasing polarity to separate the desired compound from impurities.

Reversed-Phase HPLC: For achieving very high purity, high-performance liquid chromatography can be used. For separating hydrophilic nicotinamide metabolites, specialized columns like COSMOSIL PBr have been shown to be effective alternatives to standard C18 columns. nih.gov

Design and Synthesis of this compound Analogs

The design of analogs of this compound is a key strategy for developing new therapeutic agents. By systematically modifying the core structure, researchers can explore the structure-activity relationship (SAR) and optimize properties. Modifications typically target the nicotinamide ring or the peripheral aryl system.

The nicotinamide portion of the molecule offers several sites for modification. Changes can include the introduction of substituents onto the pyridine ring or altering the core heterocyclic structure itself.

Ring Substitution: Introducing substituents onto the pyridine ring can significantly alter the electronic and steric properties of the molecule. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized where the nicotinamide ring was substituted with chlorine atoms at the 5 and 6 positions to produce 5,6-dichloro-nicotinamide intermediates. mdpi.com

NAD+ Mimics: In a broader context of nicotinamide-containing structures, complex analogs of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) have been synthesized where the nicotinamide is linked to a modified ribofuranosyl moiety, creating potential enzyme inhibitors. nih.gov

Table 2: Examples of Nicotinamide Moiety Modifications in Analogs

Modification TypeExample Structure/FragmentRationale/ApplicationReference
Ring Halogenation5,6-Dichloro-nicotinamideFungicidal activity mdpi.com
Ring Isostere1H-Pyrrolo[3,2-c]pyridine-2-carboxamideNAMPT inhibition nih.gov
Complex Glycosylation3'-C-Methyl-β-D-ribofuranosyl-nicotinamideNAD+ analog, NMNAT inhibition nih.gov
Thio-substitution2-(Methylthio)nicotinamidePotential therapeutic effects ontosight.ai

The 3,5-dimethoxyphenyl group is another key target for modification. Altering the substituents on this ring can impact the molecule's binding affinity, solubility, and metabolic stability.

Positional Isomers: Moving the methoxy (B1213986) groups to other positions on the phenyl ring (e.g., 2,4- or 3,4-dimethoxy) can probe the spatial requirements of the target binding pocket.

Substituent Type: The methoxy groups can be replaced with other electron-donating or electron-withdrawing groups, such as halogens, alkyls, or nitro groups, to modulate the electronic character of the ring.

Complex Substituents: In a computer-assisted drug design study, the entire aryl amine portion was replaced with a large, complex moiety designed to target the VEGFR-2 enzyme. researchgate.net The designed analog, (E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, showed potent inhibition of the target enzyme. researchgate.net

Aryl Ring Replacement: The phenyl ring system itself can be substituted with other aromatic or heteroaromatic systems, such as thiophene, to explore different binding interactions. mdpi.com

Table 3: Examples of Aryl Ring System Variations in Nicotinamide Analogs

Modification TypeExample FragmentRationale/ApplicationReference
Complex Phenyl Substituent(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)-VEGFR-2 inhibition for anticancer activity researchgate.net
Aryl Ring ReplacementThiophen-2-ylFungicidal activity mdpi.com
Alternative Phenyl Substitution4-(1-Benzoylpiperidin-4-yl)butylNAMPT inhibition nih.gov

Linker Chemistry and Scaffold Diversity

The development of analogs of this compound often involves modifications to both the linker and the core scaffold. These changes are instrumental in optimizing the compound's interaction with biological targets and improving its pharmacokinetic profile.

Linker Chemistry:

The linker is a critical component that connects the nicotinamide core to other chemical moieties. Its length, flexibility, and chemical nature can significantly influence the biological activity of the resulting analog. Researchers have explored a variety of linkers to modulate the properties of these compounds.

In the design of new nicotinamide derivatives as potential VEGFR-2 inhibitors, a phenyl ring has been utilized as a linker to ensure a snug fit within the gatekeeper region of the enzyme through hydrophobic interactions. mdpi.com This approach maintains a critical distance and orientation between the key pharmacophoric features. mdpi.com Furthermore, a hydrazone moiety has been incorporated as a hydrogen-bonding center, a strategy that has previously shown promise in enhancing binding to VEGFR-2. mdpi.com

The synthesis of these analogs often begins with the formation of nicotinoyl chloride from nicotinic acid. mdpi.com This reactive intermediate is then coupled with an appropriate amine, such as 4-aminomethylbenzoate, to introduce the linker. mdpi.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields a hydrazide derivative, which can then be reacted with various aldehydes to produce the final target compounds with diverse linker structures. mdpi.com

Scaffold Diversity:

Scaffold diversity is a cornerstone of modern drug discovery, enabling the exploration of a wider chemical space. nih.gov In the context of this compound, diversifying the scaffold involves altering the core structure to which the dimethoxyphenyl and nicotinamide groups are attached.

One approach to achieving scaffold diversity is through the synthesis of nicotinamide derivatives with a diarylamine-modified scaffold. nih.gov These compounds, designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, have shown moderate fungicidal activity. nih.gov The synthesis involves the condensation reaction of a pyridine carboxylic acid with a diarylamine intermediate. nih.gov Molecular docking studies have suggested that these modified scaffolds can bind effectively to the substrate and entrance cavities of the SDH enzyme. nih.gov

The concept of a "Murcko framework" is often used to analyze scaffold diversity. nih.gov This method dissects molecules into their constituent ring systems and the linkers that connect them. nih.gov By analyzing the distribution of these frameworks within a compound library, researchers can assess the diversity of the scaffolds being explored. nih.gov

The table below summarizes different linker and scaffold modifications that have been explored in the design of nicotinamide-based compounds.

Modification Type Example Rationale/Application Reference
Linker PhenylProvides a rigid connection and facilitates hydrophobic interactions in the gatekeeper region of VEGFR-2. mdpi.com
Linker HydrazoneActs as a hydrogen-bonding pharmacophore to enhance binding to target enzymes like VEGFR-2. mdpi.com
Scaffold DiarylamineCreates novel succinate dehydrogenase (SDH) inhibitors with potential fungicidal activity. nih.gov
Scaffold (Pyridin-3-yl)triazoleUsed in the development of new nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with anticancer activity. unil.chnih.gov
Scaffold (Pyridin-3-yl)thioureaExplored as a connecting unit in the design of novel NAMPT inhibitors. unil.chnih.gov

The strategic combination of linker chemistry and scaffold diversity provides a powerful platform for the development of novel this compound analogs with tailored biological activities and improved therapeutic potential.

Pharmacological Characterization in Pre Clinical Models

Molecular Mechanisms of Action

Receptor Binding and Modulation Profiles

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Affinity and Selectivity:No studies detailing the receptor binding affinity, selectivity, or modulation profile of N-(3,5-dimethoxyphenyl)nicotinamide for any neuronal nicotinic acetylcholine receptor subtypes were identified.

Without primary research data on these specific interactions, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

An article on the chemical compound “this compound” focusing on the requested pharmacological characterization cannot be generated. Extensive and targeted searches for scientific literature regarding "this compound" did not yield any specific information on its agonist and antagonist functional characterization, its effects on intracellular signaling pathways, or its in vitro biological activities.

The search results consistently provided information on the related but distinct compound, nicotinamide (B372718) (a form of vitamin B3). However, this information is not applicable to "this compound" as the addition of the 3,5-dimethoxyphenyl group creates a new chemical entity with potentially different pharmacological properties.

Therefore, due to the absence of available scientific data for "this compound" in the public domain, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specific outline and instructions. Any attempt to do so would result in speculation or the misapplication of data from other compounds.

In Vitro Biological Activity Assessments

Cell-Based Assays for Target Engagement and Pathway Activation

There is a lack of specific published data from cell-based assays detailing the target engagement and pathway activation for this compound. While nicotinamide is known to inhibit SIRT1 and modulate pathways involving p53, its derivatives' specific interactions depend on their unique structures. nih.govnih.gov Studies on other nicotinamide derivatives have been conducted, but direct evidence for this compound is not present in the reviewed literature.

Cellular Proliferation and Viability Studies in Disease Models (e.g., Cancer Cell Lines)

A study investigating a series of substituted phenylfuranylnicotinamidines, which are structurally related to nicotinamide, assessed their antiproliferative activities. One of the tested compounds included a 3,5-dimethoxyphenyl substitution. This related compound, N-(3,5-dimethoxyphenyl)-5-(furan-2-yl)nicotinamidine, demonstrated cytotoxic activity against a panel of 60 cancer cell lines. scienceopen.comresearchgate.net However, these findings are for a nicotinamidine derivative, not this compound, and direct data on the latter's effect on cancer cell proliferation and viability is not available.

Antimicrobial Efficacy in Protozoan and Bacterial Strains

Research into the direct antimicrobial properties of this compound is not found in the available literature. Studies on the parent compound, nicotinamide, show that it can exhibit antimicrobial effects, often at high concentrations, by inducing microbial cell cycle arrest. nih.gov Furthermore, a study on nicotinamidine derivatives, including one with a 3,5-dimethoxyphenyl group, reported antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values in the micromolar range. researchgate.net Specific data for this compound remains to be published.

Neuroprotective Effects in Cellular Models

Specific studies detailing the neuroprotective effects of this compound in cellular models are not available in the scientific literature. The parent compound, nicotinamide, has been extensively studied for its neuroprotective properties, which are often linked to its role in maintaining mitochondrial function and NAD+ levels in neurons. nih.govnih.gov

In Vivo Pre-clinical Efficacy Studies (Animal Models)

Consistent with the lack of in vitro data, in vivo studies in animal models for this compound are not described in the available scientific reports.

Disease Phenotype Modulation in Relevant Animal Models

There are no published studies found that evaluate the ability of this compound to modulate disease phenotypes in animal models. Research on nicotinamide has shown efficacy in various animal models, including those for skin cancer and glaucoma. nih.gov

Biomarker Analysis in Animal Tissues and Biofluids

No data from biomarker analysis in animal tissues or biofluids following administration of this compound has been published. For the parent compound nicotinamide, biomarker studies in animal models have often focused on levels of NAD+ and related metabolites in tissues like the brain and retina. nih.govfrontiersin.org

Preclinical Data Unavailable for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient preclinical data to detail the organ-specific responses and systemic effects of the chemical compound this compound.

Despite extensive searches for biological activity, preclinical studies, and pharmacological data related to this compound and its close derivatives, no research detailing these specific endpoints could be located. The available information is largely limited to the synthesis of nicotinamide derivatives or the biological activities of the related but distinct compound, nicotinamide.

Therefore, it is not possible to generate a scientifically accurate and informative article section on the organ-specific and systemic effects of this compound based on the currently available public research data.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Patterns on Biological Activity and Selectivity

The substituents on the aromatic rings of N-(3,5-dimethoxyphenyl)nicotinamide play a crucial role in modulating its biological activity and selectivity. The 3,5-dimethoxy substitution pattern on the phenyl ring is of particular importance. The methoxy (B1213986) groups are electron-donating and can influence the electronic properties of the ring, potentially affecting its interaction with target proteins. Furthermore, their position and size can dictate the molecule's conformation and how it fits into a binding pocket.

Studies on various nicotinamide (B372718) derivatives have shown that the nature and position of substituents can dramatically alter their biological profiles. For instance, the introduction of different groups on the nicotinamide ring can influence its antifungal activity. mdpi.com Similarly, modifications to the phenyl ring can impact the compound's ability to inhibit enzymes like acyl-CoA:cholesterol O-acyltransferase (ACAT). nih.gov The table below summarizes the general impact of substituent patterns on the activity of nicotinamide derivatives, which can be extrapolated to understand the significance of the 3,5-dimethoxy pattern in the title compound.

Substituent PositionType of SubstituentGeneral Impact on Activity
Nicotinamide RingElectron-withdrawingCan enhance antifungal activity
Nicotinamide RingBulky groupsMay decrease binding affinity due to steric hindrance researchgate.net
Phenyl RingElectron-donatingCan modulate electronic interactions with the target
Phenyl RingLipophilic groupsMay enhance cell membrane permeability

Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. This involves studying the rotation around single bonds, such as the amide bond and the bonds connecting the aromatic rings to the amide linkage. The preferred conformation is the one that allows for optimal interactions with the amino acid residues in the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on other flexible molecules have shown that achieving a specific extended conformation can be crucial for high binding affinity and potency. nih.gov

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery. These methods provide valuable insights into the behavior of molecules at the atomic level, guiding the design of new and improved therapeutic agents.

Ligand docking is a computational technique used to predict the preferred binding orientation of a molecule to a target protein. nih.gov For this compound, docking studies can help identify potential biological targets and elucidate the key interactions responsible for its activity. For instance, docking of a related nicotinamide derivative into the GTP-exchange site of α-tubulin has been reported. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms over time. nih.govnih.govnih.gov This allows for the assessment of the stability of the binding mode predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. nih.gov MD simulations can also be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a class of nicotinamide derivatives, it is possible to predict the activity of new, unsynthesized compounds. researchgate.net The model is built using molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, and electronic properties. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery. nih.gov It involves using computational models to predict the pharmacokinetic properties of a compound, such as its oral bioavailability and metabolic stability. researchgate.netnih.govbrieflands.comresearchgate.net By identifying potential liabilities early on, medicinal chemists can modify the structure of a lead compound like this compound to improve its drug-like properties. This process of iterative design and evaluation is a cornerstone of lead optimization.

Pharmacokinetics and Metabolism in Pre Clinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species

No data are publicly available regarding the absorption, distribution, metabolism, and excretion of N-(3,5-dimethoxyphenyl)nicotinamide in any preclinical species.

Identification of Major Metabolites and Metabolic Pathways

There are no published studies that have identified the major metabolites or elucidated the metabolic pathways of this compound.

Enzyme Systems Involved in Biotransformation

The specific enzyme systems, such as cytochrome P450 isozymes or other transferases, involved in the biotransformation of this compound have not been identified in the scientific literature.

Excretion Routes and Mass Balance Studies

No information is available on the routes of excretion (e.g., renal, fecal) or the results of mass balance studies for this compound in any preclinical model.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in the analysis of N-(3,5-dimethoxyphenyl)nicotinamide, providing the means to separate the compound from impurities and confirm its identity.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique often employed for the qualitative monitoring of reactions and for preliminary purity assessments of this compound. For instance, a method developed for the related compound N-(hydroxymethyl)nicotinamide utilized silica (B1680970) gel F254 plates with a mobile phase of chloroform–ethanol (2 + 3, v/v) for separation. researchgate.net Densitometric analysis at 260 nm allowed for the quantification of the compound. researchgate.net A similar approach could be adapted for this compound, with the mobile phase composition adjusted to achieve optimal separation based on its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of this compound with high precision and accuracy. A typical HPLC system for analyzing nicotinamide (B372718) and its derivatives would employ a C18 reversed-phase column. researchgate.net For example, a method for analyzing various Vitamin B compounds, including nicotinamide, used a mobile phase consisting of a buffer (sodium salt of hexane (B92381) sulphonic acid) and methanol (B129727) (70:30). researchgate.net Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) and phenyl rings in the molecule. researchgate.net A sensitive HPLC method developed for another complex benzamide (B126) derivative, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, utilized a C18 column with an isocratic elution of acetonitrile-water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov This demonstrates the adaptability of HPLC methods for various substituted benzamides.

Below is a hypothetical data table illustrating typical parameters for an HPLC method for this compound, based on methods for related compounds.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL
Retention Time ~ 5.8 min (Hypothetical)

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Hypothetical ¹H NMR Data for this compound:

ProtonChemical Shift (δ, ppm) (Hypothetical)Multiplicity
Pyridine-H28.9s
Pyridine-H48.2d
Pyridine-H57.5dd
Pyridine-H68.7d
Phenyl-H2, H67.0d
Phenyl-H46.5t
Methoxy (B1213986) (-OCH₃)3.8s
Amide (-NH-)10.2s

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for such compounds. The mass spectrum of nicotinamide mononucleotide, a related molecule, shows a protonated molecular ion [M+H]⁺, which confirms its molecular weight. researchgate.net For this compound, the expected protonated molecular ion [M+H]⁺ would correspond to its specific molecular weight. Fragmentation patterns can provide further structural information by identifying characteristic losses of moieties like the dimethoxyphenyl group or the nicotinoyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. The IR spectrum of nicotinamide shows characteristic absorption bands for the N-H stretching of the amide group (around 3400-3100 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings. researchgate.netresearchgate.netnih.gov For this compound, additional bands corresponding to the C-O stretching of the methoxy groups would be expected.

Characteristic IR Absorption Bands for this compound (Hypothetical):

Functional GroupWavenumber (cm⁻¹) (Hypothetical)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic -OCH₃)2850 - 2960
C=O Stretch (Amide I)1660 - 1690
C=C/C=N Stretch (Aromatic Rings)1400 - 1600
C-O Stretch (Methoxy)1050 - 1250

Quantitative Analysis in Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this purpose due to its high sensitivity and selectivity. nih.govwustl.edu

The development of a robust LC-MS method involves optimizing several parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. nih.govnih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov

For the analysis, an internal standard, a structurally similar compound, is typically added to the sample to correct for variations in extraction efficiency and instrument response. The separation is usually achieved using a reversed-phase HPLC column, and detection is performed with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. epfl.ch This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. epfl.ch

A quantitative method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. nih.gov While specific methods for this compound are not widely published, the principles and techniques used for the quantification of other nicotinamide-related compounds in biological fluids are directly applicable. nih.govwustl.edunih.govnih.gov

Future Research Directions and Potential Translational Implications

Identification of Novel Biological Targets

A crucial first step in elucidating the therapeutic potential of N-(3,5-dimethoxyphenyl)nicotinamide is the identification of its specific biological targets. Nicotinamide (B372718) itself is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a vital role in numerous cellular processes, including metabolism, DNA repair, and cell signaling. wikipedia.orgijdvl.comdrugbank.com Derivatives of nicotinamide have been shown to interact with a variety of enzymes and receptors. nih.gov

Future research should, therefore, focus on screening this compound against a panel of biologically relevant targets. Based on the activities of similar molecules, potential targets could include:

Sirtuins: These are a class of NAD+-dependent deacetylases that regulate many cellular processes. Some nicotinamide derivatives are known to inhibit sirtuins, which has implications for cancer and metabolic diseases. Current time information in Bangalore, IN.

Poly(ADP-ribose) polymerases (PARPs): PARPs are involved in DNA repair and cell death. Inhibition of PARP is a validated strategy in cancer therapy. wikipedia.org

Xanthine Oxidase: Some nicotinamide derivatives have been evaluated as inhibitors of this enzyme, which is a target for the treatment of hyperuricemia and gout. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Novel nicotinamide derivatives have been synthesized and evaluated as SDH inhibitors for their potential as fungicides in agriculture. nih.gov

Identifying the specific molecular targets of this compound will be fundamental to understanding its mechanism of action and predicting its potential therapeutic applications.

Development of Advanced In Vitro and In Vivo Research Models

Once potential biological targets are identified, the development and utilization of appropriate research models will be essential to further characterize the activity of this compound.

In Vitro Models:

Initial studies will likely involve a variety of cell-based assays. For instance, if the compound shows activity against cancer-related targets, a panel of human cancer cell lines could be used to assess its anti-proliferative and cytotoxic effects. Research on other nicotinamide derivatives has utilized cell lines such as:

Cell LineCancer Type
B16F10Melanoma
MCF-7Breast Cancer
A549Lung Cancer

Data derived from a study on nicotinamide derivatives as histone deacetylase-3 inhibitors. rsc.org

Beyond cancer, if the compound is found to modulate inflammatory pathways, co-culture systems of immune cells and tissue-specific cells could be employed.

In Vivo Models:

Promising in vitro results would necessitate validation in animal models. The choice of model will depend on the intended therapeutic area. For example, in cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Studies on the parent compound, nicotinamide, have utilized C57BL/6 mice for in vivo melanoma research. Current time information in Bangalore, IN. For metabolic disorders, genetically engineered mouse models that mimic human diseases like diabetes or obesity would be relevant.

Exploration of Polypharmacology and Combination Strategies

Many modern drugs exert their effects by interacting with multiple targets, a concept known as polypharmacology. It is plausible that this compound may also exhibit such characteristics. Future research should explore this possibility by screening the compound against a broad range of receptors and enzymes.

Furthermore, investigating the efficacy of this compound in combination with existing therapeutic agents could unveil synergistic effects. For example, nicotinamide has been studied in combination with EGFR-tyrosine kinase inhibitors (TKIs) for the treatment of lung cancer. nih.gov If this compound demonstrates anticancer properties, it would be logical to explore its use alongside standard-of-care chemotherapies or targeted agents. This approach could potentially enhance treatment efficacy and overcome drug resistance.

Strategic Directions for Further Pre-clinical Development Based on Mechanistic Insights

The pre-clinical development of this compound will be guided by the mechanistic insights gained from target identification and model system studies. Key strategic directions will include:

Structure-Activity Relationship (SAR) Studies: Once a primary target is confirmed, medicinal chemists can synthesize and test a series of analogues of this compound. This process helps to identify the key structural features required for biological activity and to optimize potency and selectivity.

Lead Optimization: The most promising compounds from SAR studies will undergo lead optimization to improve their pharmacological properties, such as solubility, metabolic stability, and oral bioavailability.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. PK/PD studies will establish the relationship between the dose, exposure, and biological effect of the compound, which is essential for designing future clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-dimethoxyphenyl)nicotinamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxyaniline with nicotinoyl chloride derivatives under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as N,N-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxyl groups. Key parameters include maintaining inert conditions (argon/nitrogen atmosphere), controlled temperature (60–80°C), and stoichiometric excess of the acyl chloride to drive the reaction to completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:

  • ¹H NMR : Methoxy group protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH (δ 8.1–8.3 ppm).
  • ¹³C NMR : Carbonyl carbon (δ ~165 ppm) and methoxy carbons (δ ~55 ppm).
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% is standard for publication) .

Q. What are the primary research applications of This compound in medicinal chemistry and pharmacology?

  • Methodological Answer : The compound serves as a scaffold for developing enzyme inhibitors (e.g., kinase or histone deacetylase inhibitors) due to its nicotinamide core and aromatic substitution patterns. Researchers modify the dimethoxyphenyl group to enhance binding affinity or selectivity. Biological assays (e.g., in vitro enzyme inhibition, cell viability tests) are used to evaluate therapeutic potential. Computational docking studies (AutoDock Vina, Schrödinger Suite) guide structural optimization .

Advanced Research Questions

Q. How can computational chemistry methods like DFT calculations be applied to predict the electronic properties and reactivity of This compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Frontier molecular orbitals (HOMO-LUMO) to predict charge transfer behavior.
  • Solvation models (PCM/COSMO) to simulate solvent effects on reactivity.
    These data inform synthetic strategies (e.g., regioselective modifications) and explain experimental observations like redox behavior or spectroscopic shifts .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies of This compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Validate results with knockout cell lines or siRNA silencing to confirm target specificity.
  • Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions (pH, temperature, serum content).
  • Cross-reference with structural analogs to identify SAR trends .

Q. What experimental approaches are used to investigate the structure-activity relationships (SAR) of This compound analogs in enzyme inhibition studies?

  • Methodological Answer : SAR studies involve:

  • Systematic substitution : Replacing methoxy groups with halogens, alkyl chains, or heterocycles.
  • Bioisosteric replacements : Swapping the nicotinamide moiety with isonicotinamide or picolinamide.
  • Pharmacophore modeling (e.g., MOE, Discovery Studio) to map critical interaction points.
  • Free-energy perturbation (FEP) simulations to quantify binding energy contributions of substituents .

Q. How should researchers address challenges related to the solubility and stability of This compound in different experimental buffers?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations. Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media.
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust buffer pH (5.0–7.4) to minimize hydrolysis of the amide bond. Lyophilization improves long-term storage stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.